molecular formula C15H22N2O4S B512979 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 941263-88-3

1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No.: B512979
CAS No.: 941263-88-3
M. Wt: 326.4g/mol
InChI Key: JUHGEYVTISMUKU-UHFFFAOYSA-N
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Description

1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is a complex organic compound that features a piperazine ring substituted with a methoxy-dimethylbenzenesulfonyl group and an ethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one typically involves the following steps:

    Formation of the piperazine ring: This can be achieved through the cyclization of ethylenediamine with dihaloalkanes under basic conditions.

    Introduction of the sulfonyl group: The piperazine ring is then reacted with 4-methoxy-2,5-dimethylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonylated piperazine.

    Attachment of the ethanone moiety: Finally, the ethanone group is introduced via an acylation reaction using ethanoyl chloride in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group under strong oxidative conditions.

    Reduction: The ethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.

    Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of 4-hydroxy-2,5-dimethylbenzenesulfonyl derivatives.

    Reduction: Formation of 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethanol.

    Substitution: Various substituted piperazine derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.

    Biological Studies: Used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industrial Applications: Potential use as an intermediate in the synthesis of more complex organic molecules.

Mechanism of Action

The mechanism of action of 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperazine ring can enhance binding affinity through hydrogen bonding and hydrophobic interactions. The exact pathways depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

  • 1-[4-(4-Methoxyphenylsulfonyl)piperazin-1-yl]ethan-1-one
  • 1-[4-(4-Methylbenzenesulfonyl)piperazin-1-yl]ethan-1-one
  • 1-[4-(4-Chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one

Comparison: 1-[4-(4-Methoxy-2,5-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one is unique due to the presence of both methoxy and dimethyl groups on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards biological targets, making it a valuable compound for specific applications in medicinal chemistry.

Properties

IUPAC Name

1-[4-(4-methoxy-2,5-dimethylphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4S/c1-11-10-15(12(2)9-14(11)21-4)22(19,20)17-7-5-16(6-8-17)13(3)18/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUHGEYVTISMUKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1S(=O)(=O)N2CCN(CC2)C(=O)C)C)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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